1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine

Drug metabolism Azetidine bioisostere 5-HT₄ receptor agonists

1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine (CAS 178311-49-4) is a BOC-protected azetidine building block offering a (2-hydroxyethyl)methylamino handle for kinase inhibitor and CNS drug discovery. Unlike piperidine or pyrrolidine analogs, the azetidine core provides distinct metabolic stability and conformational constraints, enabling bioisosteric replacement strategies that redirect metabolism away from N-dealkylation pathways. The BOC protection ensures compatibility with multi-step synthesis, while the dual hydroxyl/tertiary amine group enables precise modulation of potency and solubility. Secure your high-purity batch today for reliable lead optimization.

Molecular Formula C11H22N2O3
Molecular Weight 230.308
CAS No. 178311-49-4
Cat. No. B576276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine
CAS178311-49-4
Synonyms1-BOC-3-[(2-HYDROXYETHYL)METHYLAMINO]-AZETIDINE
Molecular FormulaC11H22N2O3
Molecular Weight230.308
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)N(C)CCO
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-7-9(8-13)12(4)5-6-14/h9,14H,5-8H2,1-4H3
InChIKeyORALTMSVXDQECZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine: A BOC-Protected Azetidine Intermediate for Drug Discovery Synthesis


1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine (CAS 178311-49-4) is a BOC-protected azetidine derivative with molecular formula C₁₁H₂₂N₂O₃ and molecular weight 230.30 g/mol . The compound consists of a four-membered azetidine ring bearing a tert-butoxycarbonyl (BOC) protecting group at the N-1 position and a (2-hydroxyethyl)methylamino substituent at the C-3 position . Azetidines represent the smallest nitrogen-containing saturated heterocycles possessing reasonable chemical stability and are increasingly utilized in medicinal chemistry as conformational constraints and bioisosteres for larger aza-heterocycles [1].

Why Substituting 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine with Piperidine, Pyrrolidine, or Unprotected Azetidine Analogs Fails in Drug Discovery Workflows


Generic substitution of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine with structurally related intermediates (e.g., piperidine analogs, N-unprotected azetidines, or alternative C-3 substituents) is not equivalent because these substitutions introduce distinct liabilities in metabolic stability, synthetic tractability, and molecular properties. Azetidines differ fundamentally from piperidines and pyrrolidines in ring strain (≈25 kcal/mol), conformational preference (puckered geometry with smaller N-inversion barriers), and pKa (≈11.3 vs. ≈11.2 for pyrrolidine and ≈11.1 for piperidine) [1]. The BOC group is essential for protecting the nucleophilic azetidine nitrogen during multi-step synthetic sequences, preventing premature ring-opening or undesired side reactions [2]. The specific (2-hydroxyethyl)methylamino substitution pattern at C-3 provides a dual functional handle (hydroxyl for further derivatization; tertiary amine for hydrogen bonding and charge modulation) that cannot be replicated by simple C-3 amino or C-3 hydroxy azetidine analogs [3].

1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine: Head-to-Head Comparative Evidence Against Structural Analogs


Azetidine vs. Piperidine and Pyrrolidine: Elimination of N-Dealkylation and Oxazolidine Metabolite Pathways in 5-HT₄ Partial Agonists

In a direct head-to-head comparison of heterocyclic replacements for the piperidine ring in a 5-HT₄ partial agonist series, azetidine analogs completely eliminated both N-dealkylation and oxazolidine metabolite formation pathways, while 4-substituted piperidines and pyrrolidines continued to undergo these metabolic transformations [1].

Drug metabolism Azetidine bioisostere 5-HT₄ receptor agonists

Azetidine Scaffold Superiority: Nanomolar DDR1/2 Potency, Improved Kinase Selectivity, and Reduced Cardiotoxicity vs. Indolines and Pyrrolidines

In a scaffold comparison study for inhaled DDR1/2 inhibitors targeting idiopathic pulmonary fibrosis, the azetidine series (represented by compound 37) outperformed indoline and pyrrolidine series across multiple optimization parameters [1].

Kinase inhibition DDR1/DDR2 Inhaled drug delivery

Physicochemical Property Differentiation: Azetidine vs. Piperidine and Pyrrolidine Amines

Systematic studies of saturated heterocyclic amine series demonstrate that azetidines exhibit distinct physicochemical profiles compared to piperidines and pyrrolidines, influencing drug-like properties [1].

Physicochemical properties pKa LogP

BOC Protection: Synthetic Stability Advantage over N-Unprotected Azetidines

The BOC (tert-butoxycarbonyl) protecting group on the azetidine nitrogen provides essential stabilization during multi-step synthesis, enabling sequential functionalization without premature ring-opening [1].

Protecting group strategy Synthetic intermediate stability Orthogonal reactivity

C3-(2-Hydroxyethyl)methylamino Substitution: Dual Functional Handle vs. Simple C3-Amino or C3-Hydroxy Analogs

The (2-hydroxyethyl)methylamino substituent at C3 provides a tertiary amine for hydrogen bonding and charge modulation plus a terminal hydroxyl for further derivatization (e.g., esterification, etherification, or conversion to leaving groups) [1].

Functional handle Hydrogen bonding Derivatization

Optimal Scientific and Industrial Use Cases for 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine


Medicinal Chemistry: Azetidine-Containing Kinase Inhibitor Lead Optimization

This compound serves as a BOC-protected azetidine building block for constructing kinase inhibitor candidates, particularly for targets such as DDR1/2, JAK family kinases, CSF-1R, and MerTK where the azetidine scaffold has demonstrated improved selectivity and metabolic profiles over larger aza-heterocycles [1][2][3]. The C3-(2-hydroxyethyl)methylamino group provides a vector for further elaboration to modulate potency, selectivity, and physicochemical properties. The BOC protection enables incorporation into complex molecules without interference from the azetidine nitrogen.

Drug Metabolism Optimization: Piperidine-to-Azetidine Bioisosteric Replacement

When a lead series containing a piperidine ring exhibits problematic metabolism (e.g., N-dealkylation or reactive metabolite formation), this compound provides the azetidine core for bioisosteric replacement strategies. As demonstrated in the 5-HT₄ agonist series, azetidine substitution can completely redirect metabolism away from amine-centric pathways [1]. The (2-hydroxyethyl)methylamino substituent offers an additional handle for tuning metabolic stability and solubility.

CNS Drug Discovery: Lead-Like Azetidine Library Synthesis

Azetidine-based scaffolds have demonstrated favorable CNS multiparameter optimization (MPO) scores, with the majority of diverse azetidine library members achieving desirability scores ≥4, indicating suitability for CNS drug discovery programs [1]. This specific compound, with its BOC protection and C3 functional handle, can be elaborated into CNS-focused lead-like molecules through parallel synthesis approaches.

Peptidomimetic and Conformational Constraint Studies

The four-membered azetidine ring imposes a unique puckered conformation with a smaller N-inversion barrier compared to larger rings, making it valuable for studying conformational effects on biological activity [1]. The BOC-protected intermediate can be incorporated into peptidomimetics or used to explore conformational constraints in bioactive peptides, particularly as a proline analog replacement.

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